Home > Products > Building Blocks P12273 > 4-Aminopyridazine
4-Aminopyridazine - 20744-39-2

4-Aminopyridazine

Catalog Number: EVT-300429
CAS Number: 20744-39-2
Molecular Formula: C4H5N3
Molecular Weight: 95.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methylpyrimido[4,5-c]pyridazine-5,7-dione (2)

  • Compound Description: This compound is a pyrimido[4,5-c]pyridazine derivative formed as a product in the Hofmann reaction of 6-methylpyridazine-3,4-dicarboxamide. []
  • Relevance: This compound highlights the use of pyridazine derivatives, specifically 6-methylpyridazine-3,4-dicarboxamide, in synthesizing fused heterocyclic systems. While structurally different from 4-aminopyridazine, it showcases the chemical reactivity of substituted pyridazines. []

3-Methylpyrimido[5,4-c]pyridazine-6,8-dione (3)

  • Compound Description: Similar to compound (2), this molecule is also a product of the Hofmann reaction on 6-methylpyridazine-3,4-dicarboxamide. It features a pyrimido[5,4-c]pyridazine core. []
  • Relevance: Like compound (2), this example demonstrates the potential of substituted pyridazines, particularly the 3,4-dicarboxamide derivative, to undergo reactions leading to fused heterocycles. Although structurally distinct from 4-aminopyridazine, it provides insight into the reactivity profile of substituted pyridazines. []

6-Methylpyridazine-3,4-dicarboxamide (1)

  • Compound Description: This compound serves as the starting material for the Hofmann reaction that produces the pyrimidopyridazines (2) and (3). It is a dicarboxamide derivative of 6-methylpyridazine. []
  • Relevance: This compound emphasizes the significance of substituents on the pyridazine ring in influencing reactivity and directing the formation of specific products. While not directly analogous to 4-aminopyridazine, it highlights the synthetic potential of functionalized pyridazines. []

Pyridazine-3,4-dicarboxamide (9)

  • Compound Description: Analogous to compound (1), this compound is the unsubstituted pyridazine derivative used in the Hofmann reaction, yielding pyrimido[4,5-c]pyridazine-5,7-dione (10). []
  • Relevance: The use of this compound in the synthesis emphasizes the general reactivity of pyridazine-3,4-dicarboxamides towards forming pyrimidopyridazines. Although lacking the amino group of 4-aminopyridazine, it underscores the utility of pyridazines as building blocks for complex heterocycles. []

Pyrimido[4,5-c]pyridazine-5,7-dione (10)

  • Compound Description: This compound is a pyrimidopyridazine derivative obtained through the Hofmann reaction of pyridazine-3,4-dicarboxamide. []
  • Relevance: As a product arising from a similar reaction scheme as compounds (2) and (3), this molecule reinforces the idea that pyridazine-3,4-dicarboxamides are valuable precursors to pyrimidopyridazines. Despite its structural differences from 4-aminopyridazine, it provides valuable insight into the reactivity patterns of pyridazines. []

3-Amino-6-methylpyridazine-4-carboxamide (18)

  • Compound Description: This compound is a key intermediate in the synthesis of 3-methylpyrimido[4,5-c]pyridazin-5-one (21) and features both amino and carboxamide functionalities. []
  • Relevance: The successful utilization of this compound in forming a pyrimidopyridazine highlights the potential of amino-substituted pyridazines in similar reactions. This compound is particularly relevant to 4-aminopyridazine due to the presence of the amino group, though at a different position on the pyridazine ring. []

3-Methylpyrimido[4,5-c]pyridazin-5-one (21)

  • Compound Description: This compound is a pyrimidopyridazine derivative obtained by reacting 3-amino-6-methylpyridazine-4-carboxamide with ethyl orthoformate. []
  • Relevance: This molecule emphasizes the versatility of substituted pyridazines, specifically those with amino and carboxamide groups, in generating diverse pyrimidopyridazines. The successful synthesis of this compound from a 3-amino substituted pyridazine provides further evidence for the reactivity of similar compounds like 4-aminopyridazine. []

4-Aminopyridazine-3-carboxamide (36)

  • Compound Description: A key intermediate in synthesizing pyrimido[5,4-c]pyridazines, this compound possesses both the 4-amino group found in the target compound and a carboxamide group. []
  • Relevance: This compound exhibits significant structural similarity to 4-aminopyridazine and is crucial in forming pyrimido[5,4-c]pyridazine-6,8-dione (37) and pyrimido[5,4-c]pyridazin-8-one (38). It highlights the potential of 4-aminopyridazine derivatives as precursors to fused heterocyclic systems. []

Pyrimido[5,4-c]pyridazine-6,8-dione (37)

  • Compound Description: This compound, featuring a pyrimido[5,4-c]pyridazine core, is synthesized by reacting 4-aminopyridazine-3-carboxamide with urea. []
  • Relevance: This compound demonstrates the successful utilization of a 4-aminopyridazine derivative in constructing a pyrimido[5,4-c]pyridazine ring system, signifying the synthetic utility of 4-aminopyridazine as a building block. []

Pyrimido[5,4-c]pyridazin-8-one (38)

  • Compound Description: This pyrimido[5,4-c]pyridazine derivative is prepared by reacting 4-aminopyridazine-3-carboxamide with ethyl orthoformate. []
  • Relevance: The synthesis of this compound further exemplifies the versatility of 4-aminopyridazine-3-carboxamide as a precursor in accessing diverse pyrimido[5,4-c]pyridazines. Its structural similarity to compound (37) emphasizes the potential of modifying reaction conditions to obtain different functionalities within the pyrimido[5,4-c]pyridazine scaffold. []

Pyrimido[5,4-c]-pyridazine-8-thione (39)

  • Compound Description: This compound is formed by treating pyrimido[5,4-c]pyridazin-8-one (38) with phosphorus pentasulfide, replacing the oxygen with sulfur. []
  • Relevance: While not directly derived from 4-aminopyridazine, this compound shows the potential for modifying the pyrimido[5,4-c]pyridazine scaffold after its formation. This suggests that similar modifications might be achievable on analogous systems constructed from 4-aminopyridazine. []

4-Amino-3-cyanopyridazine (16)

  • Compound Description: This compound serves as a key intermediate in the synthesis of 8-aminopyrimido[5,4-c]-pyridazine (41) and is structurally analogous to 4-aminopyridazine with a cyano group at the 3-position. []
  • Relevance: This compound exemplifies the importance of the 4-amino group in pyridazine for the synthesis of pyrimidopyridazines. The presence of the cyano group at the 3-position further highlights the potential for diversifying the pyridazine ring for developing new compounds. []

8-Aminopyrimido[5,4-c]-pyridazine (41)

  • Compound Description: This compound, bearing an amino group on the pyrimidine ring, is obtained by reacting 4-amino-3-cyanopyridazine with formamide. []
  • Relevance: The successful preparation of this compound underscores the utility of 4-aminopyridazine derivatives, in this case, the 3-cyano derivative, as valuable building blocks for accessing diverse pyrimido[5,4-c]pyridazines. []

4-Nitropyridazine 1-oxide (1a)

  • Compound Description: This compound is used as a starting material for introducing an amino group at the 5-position of the pyridazine ring. []
  • Relevance: Though structurally different from 4-aminopyridazine, this compound highlights a method for introducing an amino group onto the pyridazine ring, which could be relevant for alternative synthesis routes for 4-aminopyridazine derivatives. []

5-Amino-4-nitropyridazine 1-oxide

  • Compound Description: This compound is the product of amination of 4-nitropyridazine 1-oxide (1a). []
  • Relevance: This molecule exemplifies the possibility of directly introducing an amino group onto the pyridazine ring, albeit with different regioselectivity compared to 4-aminopyridazine. It emphasizes the importance of reaction conditions in controlling the position of amino group substitution. []

3,6-Dimethoxypyridazine (4a)

  • Compound Description: This compound is a dimethoxy-substituted pyridazine derivative used as a starting material to synthesize 4-amino-3,6-dimethoxypyridazine (6a). []
  • Relevance: Though not directly related to 4-aminopyridazine, the successful amination of this compound showcases the feasibility of introducing an amino group onto a di-substituted pyridazine ring. []

4-Amino-3,6-dimethoxypyridazine (6a)

  • Compound Description: This compound is the aminated product of 3,6-dimethoxypyridazine. []
  • Relevance: The presence of two methoxy groups in addition to the 4-amino group in this compound highlights the possibility of synthesizing 4-aminopyridazine derivatives with additional substituents on the ring. []

3-Methoxypyridazine (4b)

  • Compound Description: This compound serves as the starting material for the synthesis of 4-amino-3-methoxypyridazine (6b). []
  • Relevance: Similar to compound (4a), this methoxy-substituted pyridazine demonstrates the feasibility of aminating substituted pyridazines, potentially relevant for accessing diverse 4-aminopyridazine derivatives. []

4-Amino-3-methoxypyridazine (6b)

  • Compound Description: This compound is the aminated product of 3-methoxypyridazine. []
  • Relevance: The presence of the methoxy group in conjunction with the 4-amino group in this molecule signifies the potential for achieving regioselective amination of substituted pyridazines, which could be relevant for synthesizing diverse 4-aminopyridazine analogs. []

3,3′-Dimethoxy-4,4′-bipyridazine (7)

  • Compound Description: This compound is a byproduct obtained during the synthesis of 4-amino-3-methoxypyridazine. []
  • Relevance: While not a direct analog of 4-aminopyridazine, the formation of this byproduct highlights the potential for undesired dimerization reactions when working with pyridazine derivatives, emphasizing the need for careful reaction optimization. []
Source and Classification

4-Aminopyridazine can be derived from various synthetic routes, often starting from simpler pyridine derivatives. It belongs to the broader class of pyridazine compounds, which are characterized by a six-membered ring containing two nitrogen atoms. The classification of 4-aminopyridazine can be further refined into categories based on its functional groups and reactivity, making it significant in organic synthesis and medicinal applications.

Synthesis Analysis

Methods

The synthesis of 4-aminopyridazine can be achieved through several methods, with the most common being the Hofmann degradation of isonicotinamide or through one-step synthesis using 4-cyanopyridine as a precursor.

  1. Hofmann Degradation Method
    • This method involves the conversion of isonicotinamide to 4-aminopyridine using iodine or alkali metal catalysts. The reaction typically occurs under controlled temperature conditions, where the initial reaction mixture is maintained at low temperatures (0-5 °C) before being gradually heated to around 80 °C for optimal reaction completion .
  2. One-Step Synthesis
    • In this approach, 4-cyanopyridine is treated with sodium hypochlorite in an aqueous solution, utilizing sodium tungstate as a catalyst. The process involves cooling the reaction mixture and maintaining specific temperature ranges to ensure high yields of 4-aminopyridazine .

Technical Details

The yield and purity of synthesized 4-aminopyridazine can be assessed through chromatographic techniques such as gas chromatography or thin-layer chromatography. The purity levels often exceed 99%, indicating efficient synthesis processes.

Molecular Structure Analysis

Structure

The molecular structure of 4-aminopyridazine features a pyridine ring with an amino group attached at the fourth carbon position. Its molecular formula is C4H6N2C_4H_6N_2, and it has a molecular weight of approximately 82.10 g/mol.

Data

  • Melting Point: Approximately 160-162 °C
  • Spectroscopic Data: Characterization techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure and purity of the compound .
Chemical Reactions Analysis

Reactions

4-Aminopyridazine participates in various chemical reactions typical of amino-substituted heterocycles. Notable reactions include:

  • Tosylation: Reaction with tosyl chloride to form sulfonamide derivatives.
  • Complexation: Formation of metal complexes that enhance biological activity and stability.

Technical Details

The reactivity of 4-aminopyridazine can be influenced by its electron-donating amino group, which can participate in nucleophilic substitutions or coordination with metal ions, making it valuable in drug design and material synthesis .

Mechanism of Action

Process

The mechanism by which 4-aminopyridazine exerts its effects, particularly in biological systems, often involves modulation of ion channels, specifically potassium channels. Its binding affinity to these channels can influence neuronal excitability and neurotransmitter release, making it relevant in treating conditions like multiple sclerosis and other neurodegenerative diseases .

Data

Research indicates that derivatives of 4-aminopyridazine show varying degrees of potency depending on their structural modifications, highlighting the importance of structure-activity relationships in drug development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as white crystalline solids.
  • Solubility: Soluble in water and various organic solvents, which facilitates its use in diverse applications.

Chemical Properties

4-Aminopyridazine exhibits basic properties due to the presence of the amino group. It can engage in hydrogen bonding, influencing its solubility and reactivity in different chemical environments.

Applications

Scientific Uses

The applications of 4-aminopyridazine extend across several domains:

  1. Medicinal Chemistry: Used as a scaffold for developing drugs targeting neurological disorders.
  2. Material Science: Employed in synthesizing polymers and other materials due to its reactive functional groups.
  3. Biochemical Research: Investigated for its role in modulating ion channels, contributing to understanding cellular signaling pathways .
Introduction to 4-Aminopyridine: Chemical and Pharmacological Foundations

Structural Characteristics and Physicochemical Properties of 4-Aminopyridine

4-Aminopyridine (4-AP), chemically designated as pyridin-4-amine (C₅H₆N₂), is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino group at the para position. This planar structure confers distinctive physicochemical properties critical to its pharmacological activity. With a molecular weight of 94.11 g/mol and a melting point range of 155–158°C, 4-AP exists predominantly as a crystalline solid at room temperature [4] [9]. Its high basicity (pKa ≈ 9.6) results in significant protonation at physiological pH (7.4), forming a positively charged species essential for potassium channel blockade [3] [4]. The compound exhibits moderate water solubility but dissolves readily in polar organic solvents, facilitating its formulation for therapeutic use [4].

Lipophilicity profiles reveal a calculated logD₇.₄ of -1.48, indicating high hydrophilicity [3]. This property directly impacts blood-brain barrier (BBB) penetration kinetics. Unlike its fluorinated derivatives (e.g., 3F4AP, logD = 0.41), unmodified 4-AP demonstrates slower CNS penetration, necessitating sustained-release formulations (fampridine) for neurological applications [3] [4]. The aminopyridine scaffold allows strategic modifications at positions 2, 3, or 5, enabling the development of derivatives with optimized channel-blocking potency and pharmacokinetics. For example, 3-methyl-4-aminopyridine (3Me4AP) exhibits a 7-fold increase in Shaker K⁺ channel blocking potency compared to 4-AP, attributed to enhanced lipophilicity (logD = -1.23) without compromising basicity [3].

Table 1: Physicochemical Properties of 4-Aminopyridine and Key Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)pKalogD₇.₄Shaker K⁺ Channel IC₅₀ (μM)
4-APC₅H₆N₂94.119.6-1.48170–230*
3Me4APC₆H₈N₂108.149.8-1.23≈24
3F4APC₅H₅FN₂112.107.60.41≈170
3,4-DAPC₅H₇N₃109.139.2-1.65≈15†

Data derived from electrophysiological studies in Shaker K⁺ channels expressed in Xenopus oocytes [3] [6].†Based on relative potency described in Lambert-Eaton myasthenic syndrome studies [6].

Historical Development and Key Milestones in 4-Aminopyridine Research

The therapeutic journey of 4-AP began in the 1960s with its identification as a voltage-gated potassium channel (Kv) blocker. Initial research focused on its ability to prolong neuronal action potentials by inhibiting repolarization currents through Kv1.1, Kv1.2, and Kv1.3 channels [2] [4]. By the 1980s, this mechanism was leveraged for neurological applications, particularly in demyelinating disorders where exposed potassium channels impair conduction. Seminal work demonstrated that 4-AP could restore axonal conduction in demyelinated axons, leading to its investigational use in multiple sclerosis (MS) and spinal cord injuries [2] [6].

A pivotal advancement occurred in 2010 when the U.S. FDA approved sustained-release fampridine for improving walking mobility in MS patients. This formulation addressed pharmacokinetic limitations of immediate-release 4-AP, particularly its short half-life and dose-limiting seizures [2] [4]. Clinical trials established that approximately 30–40% of MS patients exhibited clinically significant improvements in walking speed, designating them "fampridine responders" [7] [8]. Beyond symptomatic relief, 21st-century research uncovered novel dimensions of 4-AP pharmacology. Preclinical studies revealed neuroprotective effects in experimental autoimmune encephalomyelitis (EAE) models, where 4-AP reduced retinal neurodegeneration and microglial activation independent of its conduction-enhancing properties [2] [7]. Concurrently, molecular pharmacology studies identified direct potentiation of presynaptic high-voltage-activated calcium channels (HVACCs) via interactions with intracellular β subunits, challenging the exclusive "potassium channel blockade" paradigm [5].

Table 2: Historical Milestones in 4-Aminopyridine Development

YearMilestoneSignificance
1967Identification as a potassium channel blockerEstablished foundational electrophysiological mechanism
1983First clinical application in MSDemonstrated symptomatic improvement in motor and visual function
1990sDevelopment of prolonged-release formulations (fampridine)Mitigated seizure risk and optimized pharmacokinetics
2010FDA approval of fampridine-SR for MS-related walking disabilityValidated clinical efficacy in controlled trials; became first symptomatic MS walking therapy
2015+Discovery of neuroprotective and calcium channel-activating propertiesExpanded therapeutic potential beyond symptomatic treatment to disease modification [2] [5] [7]
2020Identification of myelin-stabilizing effects in optic neuritis modelsProvided mechanistic basis for neuroprotection via oligodendrocyte protection [2] [7]

Comparative Analysis of 4-Aminopyridine and Structural Analogs

Structurally, 4-AP belongs to a broader class of aminopyridines with distinct pharmacological profiles shaped by substitution patterns. The most therapeutically significant analog is 3,4-diaminopyridine (3,4-DAP), featuring an additional amino group at the 3-position. Despite similar Kv channel blocking efficacy, 3,4-DAP exhibits reduced central nervous system penetration due to higher hydrophilicity (logD = -1.65) and lower pKa (9.2) [3] [6]. This property minimizes seizure risk, making it preferable for peripheral disorders like Lambert-Eaton myasthenic syndrome (LEMS). Clinical studies report 60–80% of LEMS patients experience improved neuromuscular transmission with 3,4-DAP doses of 20–60 mg/day, leveraging its potentiation of presynaptic voltage-gated calcium channels [6].

Electrophysiological distinctions emerge when comparing channel sensitivity:

  • 4-AP: Blocks Kv1.1 (IC₅₀ ≈ 170 μM), Kv1.2 (IC₅₀ ≈ 230 μM), and Kv1.3 channels; readily crosses BBB [3] [9].
  • 3,4-DAP: Higher potency against peripheral Kv channels but limited BBB penetration; preferred for peripheral neurological applications [6].
  • Fluorinated derivatives (e.g., 3F4AP): Designed for positron emission tomography (PET) imaging, these analogs exhibit lower pKa (7.6) and faster brain uptake, enabling visualization of demyelinated lesions [3].

Mechanistic divergence was revealed when 4-AP, but not 3,4-DAP or tetraethylammonium (TEA), directly potentiated HVACCs in dorsal root ganglion neurons. This effect persisted despite Kv channel blockade by α-dendrotoxin, confirming a distinct calcium-dependent pathway. 4-AP increased calcium influx by 60–80% at synapses through interactions with the β3 subunit of Cav2.2 channels, enhancing neurotransmitter release independently of action potential prolongation [5]. This dual mechanism—potassium channel blockade and calcium channel activation—underpins 4-AP’s unique efficacy in central disorders like MS.

Therapeutic implications of these differences are substantial:

  • Central disorders (MS, spinal cord injury): 4-AP’s BBB penetration and calcium channel modulation justify its use despite seizure risk mitigation requirements [4] [5].
  • Peripheral disorders (LEMS): 3,4-DAP’s peripheral selectivity offers a safer profile for chronic neuromuscular therapy [6].
  • Neuroinflammatory/neurodegenerative conditions: Emerging 4-AP derivatives (e.g., 3Me4AP) with enhanced potency or novel targets (e.g., ecto-5'-nucleotidase inhibition) show promise in cancer and neuroprotection contexts [3] [10].

Table 3: Functional Comparison of Aminopyridine Analogs

Property4-AP3,4-DAP3Me4AP
Primary MechanismKv block + Ca²⁺ activationKv block (peripheral)Enhanced Kv block
BBB PenetrationModerate (slow)LowModerate
Seizure RiskSignificant (>10 mg doses)Minimal (<100 mg doses)Not established
Clinical ApplicationsMS walking disabilityLambert-Eaton syndromeInvestigational (PET)
Neuroprotective EvidenceRetinal/axonal protectionLimitedUnknown
Molecular TargetsKv1.1/1.2/1.3; Cav β subunitsPeripheral Kv channelsShaker K⁺ channels

Compound Names Mentioned:

  • 4-Aminopyridine (4-AP)
  • 3,4-Diaminopyridine (3,4-DAP)
  • 3-Methyl-4-aminopyridine (3Me4AP)
  • 3-Fluoro-4-aminopyridine (3F4AP)
  • Fampridine (prolonged-release 4-AP)
  • Dalfampridine (USAN for fampridine)
  • 4-(Aminomethyl)pyridine
  • 4-(Methylamino)pyridine
  • 4-Di(methylamino)pyridine
  • 2-Trifluoromethyl-4-aminopyridine (2CF34AP)
  • 3-Trifluoromethyl-4-aminopyridine (3CF34AP)
  • 3-Methoxy-4-aminopyridine (3MeO4AP)

Properties

CAS Number

20744-39-2

Product Name

4-Aminopyridazine

IUPAC Name

pyridazin-4-amine

Molecular Formula

C4H5N3

Molecular Weight

95.1 g/mol

InChI

InChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6)

InChI Key

LUCGBEPEAUHERV-UHFFFAOYSA-N

SMILES

C1=CN=NC=C1N

Synonyms

4-Aminopyridazine; NSC 170657

Canonical SMILES

C1=CN=NC=C1N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.